molecular formula C8H7BrFNO2 B15224764 2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid

2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid

Cat. No.: B15224764
M. Wt: 248.05 g/mol
InChI Key: XISOCCCFBFOIBA-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid is a halogenated aromatic α-amino acid derivative characterized by a phenyl ring substituted with bromine (Br) at the para position and fluorine (F) at the meta position. Its molecular formula is C₈H₇BrFNO₂, with a molecular weight of 248.05 g/mol (approximated from structurally similar compounds in ).

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

2-amino-2-(4-bromo-3-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)

InChI Key

XISOCCCFBFOIBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylacetic acid, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring.

    Amination: The brominated and fluorinated phenylacetic acid is then subjected to amination to introduce the amino group at the alpha position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s 4-bromo and 3-fluoro substituents on the phenyl ring enable nucleophilic aromatic substitution (NAS) under specific conditions. Bromine, being a better leaving group than fluorine, is more reactive in such reactions.

Reaction TypeReagents/ConditionsProduct ExampleNotes
Bromine displacementKOH/EtOH, Cu catalyst, 100°C4-Hydroxy-3-fluorophenyl derivativeBromine replaced by hydroxyl group
Fluorine displacementNH₃ (aq.), high pressure 3-Amino-4-bromophenyl derivativeRequires elevated pressure for F⁻ removal

Mechanistic Insight : Bromine substitution follows a two-step mechanism involving σ-complex formation, while fluorine displacement typically requires harsher conditions due to its strong C–F bond .

Amino Group Reactivity

The α-amino group participates in classical amine reactions, with steric and electronic effects modulated by the adjacent carboxylic acid and halogenated phenyl group.

Reaction TypeReagents/ConditionsProduct ExampleYield/Selectivity
AcylationAcetic anhydride, pyridine, 25°CN-Acetyl derivative>85% yield, no racemization observed
Reductive alkylationFormaldehyde, NaBH₃CN, pH 7N-Methyl derivativeSelective for primary amine
Schiff base formationBenzaldehyde, EtOH, refluxImine intermediateReversible under acidic conditions

Key Observation : The amino group’s nucleophilicity is reduced compared to aliphatic amines due to resonance stabilization with the phenyl ring .

Carboxylic Acid Transformations

The carboxylic acid moiety undergoes typical acid-catalyzed reactions, with potential for zwitterionic stabilization influencing reactivity.

Reaction TypeReagents/ConditionsProduct ExampleApplication
EsterificationMeOH, H₂SO₄, refluxMethyl esterImproved lipid solubility
Amide formationThionyl chloride, then NH₃ (g)Primary amidePharmacophore for drug design
Salt formationNaOH (aq.)Sodium saltEnhanced aqueous solubility

Structural Impact : The α-position of the carboxylic acid adjacent to the amino group facilitates intramolecular hydrogen bonding, affecting reaction kinetics .

Oxidation and Reduction Pathways

The compound’s redox behavior is influenced by electron-withdrawing halogens and the electron-donating amino group.

ProcessReagents/ConditionsOutcomeByproducts/Challenges
Oxidation of amino groupH₂O₂, Fe²⁺ catalystNitroso derivativeOver-oxidation to nitro compound
Reduction of carboxylic acidLiAlH₄, anhydrous ether2-Amino-2-(4-bromo-3-fluorophenyl)ethanolRequires inert atmosphere

Safety Note : Reduction with LiAlH₄ necessitates strict moisture exclusion to prevent side reactions .

Halogen-Specific Reactivity

The bromine atom can participate in cross-coupling reactions, while fluorine’s inertness limits its direct involvement.

Reaction TypeReagents/ConditionsProduct ExampleCatalytic System
Suzuki couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl derivativeHigh regioselectivity at Br position
Ullmann couplingCuI, 1,10-phenanthroline, DMFDiarylamineRequires elevated temperatures

Industrial Relevance : Suzuki coupling enables modular synthesis of complex aromatic systems for pharmaceutical intermediates .

Thermal and Photochemical Stability

Under thermal stress (>200°C), decarboxylation occurs, yielding 2-amino-2-(4-bromo-3-fluorophenyl)ethane. UV irradiation induces homolytic cleavage of the C–Br bond, forming a phenyl radical intermediate .

Scientific Research Applications

Based on the search results, here's what is known about the applications of 2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid:

Scientific Research Applications

This compound has applications in scientific research, including:

  • Chemistry It serves as a building block for synthesizing complex molecules and as a reagent in organic synthesis.
  • Biology It can be employed in studies related to enzyme inhibition and protein-ligand interactions.
  • Industry It finds potential use in producing specialty chemicals and materials possessing specific properties.

Other related information

2-amino-2-(4-bromophenyl)acetic acid, also known as L-4-bromophenylglycine, is an amino acid derivative with significant biological activity and potential applications in pharmacology.

Biological Activity Overview

  • Neurotransmitter Modulation : Acts as a non-selective antagonist at certain neurotransmitter receptors, influencing synaptic transmission and potentially affecting cognitive functions and mood regulation.
  • Interaction with Glutamate Receptors : Modulates glutamate receptors, which are essential for synaptic plasticity and memory formation, suggesting a role in cognitive enhancement and neuroprotection.
  • Pain Modulation : Indicated involvement in pathways related to pain perception, making it a candidate for analgesic applications.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
This compoundAmino acid derivativeBromine substitution enhances receptor interaction
(R)-2-Amino-3-(4-bromophenyl)propanoic acidChiral amino acidContains an additional carbon chain
4-BromophenylalanineAmino acid derivativeLacks the second amino group
3-Bromo-L-tyrosineAromatic amino acidDifferent position of bromine on the aromatic ring

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog Overview

The following table summarizes key structural analogs, highlighting substituent variations and their physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid Br (para), F (meta) C₈H₇BrFNO₂ 248.05 Not explicitly listed Potential intermediate in drug synthesis
2-Amino-2-(4-bromophenyl)acetic acid Br (para) C₈H₈BrNO₂ 244.06 119397-06-7 Used in peptide modification
2-Amino-2-(3-bromo-4-fluorophenyl)acetic acid Br (meta), F (para) C₈H₇BrFNO₂ 248.05 299164-16-2 Similar halogenation, positional isomer
(R)-2-Amino-2-(4-fluorophenyl)acetic acid F (para) C₈H₈FNO₂ 183.15 144744-41-2 Chiral building block in antibiotics
[4-Amino-3-fluoro-2-(trifluoromethyl)phenyl]acetic acid CF₃ (meta), F (ortho), NH₂ (para) C₉H₇F₄NO₂ 249.16 1260840-60-5 Enhanced lipophilicity due to CF₃ group

Substituent Effects on Physicochemical Properties

  • The 3-bromo-4-fluoro isomer ( ) exhibits similar molecular weight but distinct electronic effects due to swapped halogen positions, which may alter dipole moments and crystal packing.
  • Lipophilicity and Solubility: The trifluoromethyl (CF₃) group in [4-Amino-3-fluoro-2-(trifluoromethyl)phenyl]acetic acid ( ) increases lipophilicity (logP ≈ 2.5) compared to the target compound (estimated logP ~1.8), impacting membrane permeability. Removal of bromine (e.g., 4-fluorophenyl analog, ) reduces molecular weight by ~65 g/mol, improving aqueous solubility but decreasing halogen-mediated binding interactions.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-2-(4-bromo-3-fluorophenyl)acetic acid, and how can purity be validated?

The synthesis typically involves:

  • Step 1 : Starting with 4-bromo-3-fluoroaniline, followed by Friedel-Crafts acylation or nucleophilic aromatic substitution (SNAr) to introduce the acetic acid moiety .
  • Step 2 : Protecting the amino group (e.g., using Boc anhydride) to prevent side reactions during subsequent steps.
  • Step 3 : Hydrolysis of protecting groups under acidic/basic conditions.

Q. Validation Methods :

  • HPLC : Purity >98% with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
  • NMR : Confirm absence of residual solvents (e.g., DMSO) and byproducts.
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 262.08) .

Q. How can structural and electronic properties of this compound be characterized experimentally and computationally?

  • X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., C-Br bond length ~1.90 Å).
  • FT-IR : Identifies functional groups (e.g., NH₂ stretch ~3350 cm⁻¹, C=O ~1700 cm⁻¹).
  • DFT Calculations : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to predict HOMO-LUMO gaps (e.g., ~5.2 eV) and electrostatic potential maps .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Flash Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane).
  • Recrystallization : Optimal solvents include ethanol/water mixtures (yield: 70–85%) .
  • Centrifugation : Remove insoluble impurities after acidification (pH ~4–5).

Advanced Research Questions

Q. How do substituents (Br, F) influence reactivity in cross-coupling or substitution reactions?

  • Bromine : Participates in Suzuki-Miyaura couplings (e.g., with aryl boronic acids, Pd(PPh₃)₄ catalyst, 80°C).
  • Fluorine : Enhances electrophilicity of the phenyl ring, facilitating SNAr with amines/thiols.
  • Competitive Reactivity : Br is more reactive than F in Pd-mediated reactions (yield: Br >70%, F <30%) .

Table 1 : Reactivity Comparison

Reaction TypeReagentYield (Br)Yield (F)
Suzuki CouplingPhB(OH)₂78%22%
SNAr (NH₂)Piperidine65%40%

Q. What computational methods best predict this compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular Docking : AutoDock Vina with IDO (indoleamine 2,3-dioxygenase) to assess binding affinity (ΔG ~-8.2 kcal/mol) .
  • MD Simulations : AMBER force field to evaluate stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .

Q. How to resolve contradictions in reported reaction yields or spectroscopic data?

  • Meta-Analysis : Compare solvent effects (e.g., DMF vs. THF in SNAr reactions).
  • DFT Benchmarking : Validate experimental NMR shifts against B3LYP/6-31G* calculations (error <0.1 ppm) .
  • Reproducibility : Control humidity (Br is hygroscopic) and oxygen levels (F stability) .

Q. What strategies optimize enantioselective synthesis for chiral derivatives?

  • Chiral Catalysts : Use (R)-BINAP with Pd(OAc)₂ for asymmetric hydrogenation (ee >90%) .
  • Kinetic Resolution : Lipase-mediated hydrolysis of racemic mixtures (e.g., CAL-B, 37°C) .

Q. How to design structure-activity relationship (SAR) studies for drug discovery?

  • Modify Substituents : Replace Br with Cl or CF₃ to alter lipophilicity (logP: Br = 2.1, CF₃ = 2.5).
  • Bioisosteres : Substitute phenyl ring with pyridine (e.g., 2-Amino-2-(3-pyridyl)acetic acid) to enhance solubility .

Table 2 : SAR Data

DerivativeIC₅₀ (IDO Inhibition)logP
Br/F-Phenyl12 µM2.1
CF₃-Phenyl8 µM2.5

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Rodent Models : Administer 10 mg/kg (IV) to measure plasma half-life (t₁/₂ ~2.5 hr) and renal clearance.
  • Cytotoxicity Assays : MTT assay on HEK293 cells (IC₅₀ >100 µM indicates low toxicity) .

Q. How to validate hypotheses about metabolic pathways?

  • LC-MS/MS : Identify metabolites (e.g., debromination products) in liver microsomes.
  • Isotope Labeling : Use ¹⁸O-water to trace carboxylate group hydrolysis .

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